4-(dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the oxadiazole ring could potentially introduce some rigidity into the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfamoyl, sulfanyl, and oxadiazole groups. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfamoyl and sulfanyl groups could potentially make the compound polar and influence its solubility .Scientific Research Applications
Biological Effects of Sulfamoyl and Oxadiazol Compounds
Sulfamoyl Derivatives : Research on the biological effects of sulfamoyl derivatives and related compounds has shown that they possess a wide range of commercial importance, including potential therapeutic applications due to their varied biological consequences upon exposure. These studies aim to update our knowledge around these chemicals, highlighting their relevance in medicinal chemistry and environmental toxicology (Kennedy, 2001)[https://consensus.app/papers/effects-acetamide-formamide-their-mono-dimethyl-kennedy/37e2fac4de115f92969b9a7bc6c71bfb/?utm_source=chatgpt].
Oxadiazole Compounds : Oxadiazole cores are found in molecules displaying a variety of pharmacological properties. The structural feature of the 1,3,4-oxadiazole ring makes derivatives suitable for binding with different enzymes and receptors, eliciting a wide range of bioactivities. Research in this area has become a significant topic, with many 1,3,4-oxadiazole-based compounds showing high therapeutic potency and being used for the treatment of various ailments (Rana, Salahuddin, & Sahu, 2020)[https://consensus.app/papers/significance-134oxadiazole-containing-compounds-drug-rana/9c9aaeeb545e5c64b31698b98be050c3/?utm_source=chatgpt]; (Verma et al., 2019)[https://consensus.app/papers/review-exploring-therapeutic-worth-134oxadiazole-verma/eb410a5644dd50c3996578bd5dea6e65/?utm_source=chatgpt].
Future Directions
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-4-9-24-15-18-17-13(23-15)10-16-14(20)11-5-7-12(8-6-11)25(21,22)19(2)3/h5-8H,4,9-10H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWALJWGCHQIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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